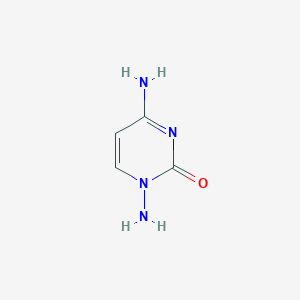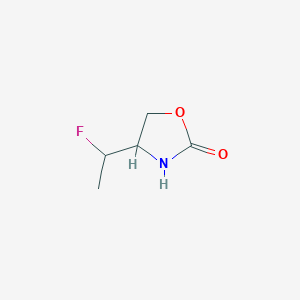
1,4-Diaminopyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diaminopyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring with two amino groups at positions 1 and 4, and a keto group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diaminopyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of guanidine with malonic acid derivatives under acidic or basic conditions can yield this compound. The reaction typically requires heating and the use of solvents such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification steps like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diaminopyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1,4-Diaminopyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism by which 1,4-diaminopyrimidin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: Similar structure but with amino groups at positions 2 and 4.
1,3-Diaminopyrimidin-2(1H)-one: Similar structure with amino groups at positions 1 and 3.
Pyrimidine-2,4-diamine: Similar structure with amino groups at positions 2 and 4.
Uniqueness
1,4-Diaminopyrimidin-2(1H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C4H6N4O |
|---|---|
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
1,4-diaminopyrimidin-2-one |
InChI |
InChI=1S/C4H6N4O/c5-3-1-2-8(6)4(9)7-3/h1-2H,6H2,(H2,5,7,9) |
Clé InChI |
KDXVHZYQDLWWGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)





![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)


